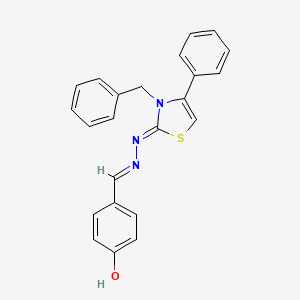

4-((E)-((Z)-(3-benzyl-4-phenylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenols are a class of chemical compounds consisting of a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group . They are often used as antiseptics, disinfectants, and also in the production of drugs, plastics, and resins .

Synthesis Analysis

The synthesis of phenolic compounds often involves the sulfonation of toluene, followed by basic hydrolysis of the sulfonate salt .Molecular Structure Analysis

Phenolic compounds have a ring structure, with the carbon atom in the ring being sp2 hybridized. The hydroxyl group is attached to the sp2 hybridized carbon atom present in the aromatic ring .Chemical Reactions Analysis

Phenols are highly reactive and can undergo various reactions such as electrophilic aromatic substitution, oxidation to quinones, and more .Physical and Chemical Properties Analysis

Phenols are colorless liquids or solids that turn reddish-brown in the atmosphere due to oxidation. They have a high boiling point due to the presence of intermolecular hydrogen bonding. They are readily soluble in water due to their ability to form hydrogen bonds .Aplicaciones Científicas De Investigación

Catalytic Processes

The study by Saleem et al. (2013) highlights the catalytic oxidation of alcohols and transfer hydrogenation of ketones using half-sandwich Ruthenium(II) complexes of click-generated 1,2,3-triazole-based organosulfur/-selenium ligands. These complexes demonstrated efficient catalysis due to their unique structural features, illustrating the potential of similar compounds in catalytic applications (Saleem et al., 2013).

Antimicrobial Activities

The antimicrobial screening of novel 2-(5-(4-(1H-benzo[d][1,2,3]triazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenols incorporated by triazole moiety by Shaikh et al. (2014) demonstrates significant activity against Gram-positive and Gram-negative bacteria. This underscores the potential of structurally related compounds for use in antimicrobial applications (Shaikh et al., 2014).

Physical and Chemical Properties

The encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, explored by Ghorbanloo and Maleki Alamooti (2017), provides an example of enhancing catalyst stability and reusability for oxidation reactions. This study showcases how the physical and chemical properties of such compounds can be modified for specific applications (Ghorbanloo & Maleki Alamooti, 2017).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to play a significant role in cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body .

Mode of Action

Phenols, which are structurally related, are known to be very reactive towards electrophilic aromatic substitution . This suggests that the compound might interact with its targets through similar mechanisms.

Biochemical Pathways

Phenolic compounds, which share structural similarities with this compound, are known to be biosynthesized via the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

It is known that glucuronidation and methylation of polyphenols by phase ii enzymes occur in the small intestine and liver, whereas sulfation occurs in the liver . This might provide some insight into the potential ADME properties of this compound.

Result of Action

Phenols, which are structurally related, are known to undergo multiple substitutions around the ring into all the activated positions . This suggests that the compound might have similar effects.

Action Environment

It is known that the presence of strongly electron-attracting groups can dramatically change the reactivity of aryl halides, making them more susceptible to nucleophilic aromatic substitution . This suggests that the compound’s action might be influenced by similar environmental factors.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[(E)-[(Z)-(3-benzyl-4-phenyl-1,3-thiazol-2-ylidene)hydrazinylidene]methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3OS/c27-21-13-11-18(12-14-21)15-24-25-23-26(16-19-7-3-1-4-8-19)22(17-28-23)20-9-5-2-6-10-20/h1-15,17,27H,16H2/b24-15+,25-23- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFFBJIOQJHGCB-UXOTVQNASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CSC2=NN=CC3=CC=C(C=C3)O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN\2C(=CS/C2=N\N=C\C3=CC=C(C=C3)O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluorophenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2976227.png)

![4-[(2R)-2-chloropropanamido]benzamide](/img/structure/B2976228.png)

![2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2976229.png)

![N-[(3-Chloropyrazin-2-yl)methyl]-3,3,5-trimethylcyclohexane-1-carboxamide](/img/structure/B2976233.png)

![9-benzyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2976236.png)

![Ethyl 8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2976238.png)

![6-(5-methylthiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2976239.png)

![2-((2-chloro-4-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2976242.png)

![N-(3-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2976247.png)

![6-[(3-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2976249.png)